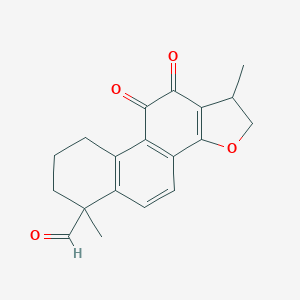

Tanshinaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

142694-58-4 |

|---|---|

Molecular Formula |

C19H18O4 |

Molecular Weight |

310.3 g/mol |

IUPAC Name |

1,6-dimethyl-10,11-dioxo-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-6-carbaldehyde |

InChI |

InChI=1S/C19H18O4/c1-10-8-23-18-12-5-6-13-11(4-3-7-19(13,2)9-20)15(12)17(22)16(21)14(10)18/h5-6,9-10H,3-4,7-8H2,1-2H3 |

InChI Key |

JRMAMBGELPWLSV-UHFFFAOYSA-N |

SMILES |

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C=O |

Canonical SMILES |

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C=O |

Synonyms |

tanshinaldehyde |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Features of Tanshinaldehyde and its Analogs

Disclaimer: Due to the limited availability of detailed experimental data for Tanshinaldehyde (CAS 142694-58-4) in publicly accessible scientific literature, this guide will focus on the structural features of the broader tanshinone class of compounds, with a specific emphasis on the well-researched representative, Tanshinone IIA . This approach provides a robust framework for understanding the core structural characteristics and biological activities relevant to this compound family.

Introduction to Tanshinones

Tanshinones are a group of lipophilic abietane diterpenoids extracted from the dried roots of Salvia miltiorrhiza Bunge (Danshen), a plant widely used in traditional Chinese medicine. These compounds are characterized by a phenanthrene-quinone or related polycyclic core structure and are responsible for many of the therapeutic effects of Danshen, including its anti-inflammatory, antioxidant, and anticancer properties. While over 40 tanshinones have been identified, this compound represents a less common member of this family, distinguished by the presence of an aldehyde functional group.

Structural Features of this compound

This compound, systematically named 1,2,6,7,8,9,10,11-Octahydro-1,6-dimethyl-10,11-dioxophenanthro[1,2-b]furan-6-carboxaldehyde, possesses a complex pentacyclic structure. Its core is a partially saturated phenanthrenequinone system fused with a furan ring.

Key Structural Features:

-

Core Skeleton: A modified abietane diterpenoid skeleton, which forms the phenanthrene ring system.

-

Quinone Moiety: An ortho-quinone structure on one of the aromatic rings is a common feature among many bioactive tanshinones and is crucial for their redox properties.

-

Furan Ring: A furan ring is fused to the phenanthrene core.

-

Aldehyde Group: The defining feature of this compound is the presence of a carboxaldehyde (-CHO) group, which is expected to contribute to its chemical reactivity and biological activity.

-

Stereochemistry: The molecule contains several stereocenters, leading to a specific three-dimensional conformation that is important for its interaction with biological targets.

Below is the chemical structure of this compound:

In-Depth Technical Guide on the Isolation and Purification of Novel Tanshinaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation, purification, and characterization of novel tanshinaldehyde derivatives. It includes detailed experimental protocols, quantitative data presentation, and visualizations of relevant biological pathways to facilitate research and development in this promising area of medicinal chemistry.

Introduction

This compound, a naturally occurring bioactive compound isolated from the roots of Salvia miltiorrhiza (Danshen), has garnered significant attention for its diverse pharmacological activities. The unique chemical scaffold of this compound presents a valuable template for the development of novel therapeutic agents. The synthesis of derivatives allows for the fine-tuning of its biological properties, leading to enhanced efficacy and specificity. This guide focuses on a series of recently synthesized this compound derivatives with potent endothelial protective effects, offering a detailed exploration of their synthesis, purification, and mechanism of action.

Experimental Protocols

This section details the experimental procedures for the synthesis and purification of novel this compound derivatives, focusing on a series of 12 compounds designed for endothelial protection.

General Synthesis of this compound Derivatives

The synthesis of the target derivatives is accomplished through high-yielding synthetic routes, starting from the parent compound, Tanshinone IIA. The general workflow for the synthesis is outlined below.

Materials and Reagents:

-

Tanshinone IIA (starting material)

-

Appropriate acylating or alkylating agents

-

Anhydrous solvents (e.g., dichloromethane, tetrahydrofuran)

-

Catalysts (e.g., dimethylaminopyridine)

-

Reagents for workup (e.g., saturated sodium bicarbonate solution, brine)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: A solution of Tanshinone IIA in an appropriate anhydrous solvent is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: The corresponding acylating or alkylating agent and catalyst are added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at a specific temperature (e.g., room temperature or reflux) and monitored by thin-layer chromatography (TLC) to track the consumption of the starting material and the formation of the product.

-

Workup: Upon completion, the reaction is quenched, and the crude product is extracted into an organic solvent. The organic layer is washed sequentially with aqueous solutions to remove impurities.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude this compound derivative.

Purification by Column Chromatography

The crude synthetic products are purified using column chromatography to isolate the desired novel this compound derivatives.

Tanshinone Derivatives from Salvia miltiorrhiza: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Salvia miltiorrhiza, also known as Danshen, is a perennial plant highly valued in traditional Chinese medicine for its therapeutic properties in treating a range of ailments, particularly cardiovascular diseases. The lipophilic diterpenoid quinones, known as tanshinones, are among the most pharmacologically significant constituents isolated from the rhizome of this plant. This technical guide provides a comprehensive overview of tanshinone derivatives, focusing on their quantitative biological activities, detailed experimental protocols for their study, and the key signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Quantitative Biological Activity of Tanshinone Derivatives

The pharmacological effects of tanshinone derivatives are diverse, with significant research focused on their anti-cancer and cardiovascular protective activities. The following tables summarize the in vitro cytotoxic and enzyme-inhibitory activities of several key tanshinone derivatives, providing a comparative view of their potency.

Table 1: In Vitro Cytotoxicity of Tanshinone Derivatives against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

| Dihydrotanshinone I | U-2 OS | Osteosarcoma | 3.83 (24h), 1.99 (48h) | [1] |

| Dihydrotanshinone I | HeLa | Cervical Cancer | 15.48 | [1] |

| Dihydrotanshinone I | MGC803 | Gastric Cancer | 5.39 (24h) | |

| Dihydrotanshinone I | SGC7901 | Gastric Cancer | 9.14 (24h) | |

| Tanshinone I | U2OS | Osteosarcoma | ~1-1.5 | [2] |

| Tanshinone I | MOS-J | Osteosarcoma | ~1-1.5 | [2] |

| Tanshinone IIA | MCF-7 | Breast Cancer | 3.3 | [3] |

| Tanshinone IIA | MDA-MB-231 | Breast Cancer | 6.5 | [3] |

| Tanshinone IIA | A549 | Lung Cancer | 17.9 | [3] |

| Cryptotanshinone | HeLa | Cervical Cancer | >25 | |

| Cryptotanshinone | MCF-7 | Breast Cancer | >25 |

Table 2: Enzyme Inhibitory Activity of Tanshinone Derivatives

| Compound | Enzyme | IC50 (µM) | Citation |

| Tanshinone I | Nox Isozymes | 2.6-12.9 | [4] |

| Tanshinone IIA | Nox Isozymes | 1.9-7.2 | [4] |

| Tanshinone IIB | Nox Isozymes | 5.2-11.9 | [4] |

| Cryptotanshinone | Nox Isozymes | 2.1-7.9 | [4] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of tanshinones from Salvia miltiorrhiza, as well as for the investigation of their effects on key cellular signaling pathways.

Extraction and Isolation of Tanshinones

This protocol describes a common method for the extraction and subsequent purification of tanshinones from the dried roots of Salvia miltiorrhiza.

Materials:

-

Dried and powdered roots of Salvia miltiorrhiza

-

Ethyl acetate

-

70% Methanol

-

Light petroleum

-

Methanol

-

Deionized water

-

Rotary evaporator

-

Ultrasonic bath

-

High-Speed Counter-Current Chromatography (HSCCC) system

-

HPLC system

Procedure:

-

Extraction:

-

Weigh 100 g of powdered Salvia miltiorrhiza roots.

-

Place the powder in a round-bottom flask and add 1 L of ethyl acetate.

-

Perform reflux extraction for 2 hours.

-

Filter the extract and collect the filtrate.

-

Repeat the extraction process on the residue two more times.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[5]

-

-

Purification by HSCCC:

-

Prepare the two-phase solvent system consisting of light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v/v/v).[5]

-

Thoroughly mix the solvent system in a separation funnel and allow the phases to separate.

-

Use the upper phase as the stationary phase and the lower phase as the mobile phase.

-

Dissolve a portion of the crude extract in the mobile phase.

-

Inject the sample into the HSCCC system and perform the separation according to the manufacturer's instructions.

-

Collect the fractions and analyze them by HPLC to identify and pool the fractions containing the desired tanshinone derivatives.

-

Evaporate the solvent from the pooled fractions to obtain the purified compounds.

-

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol details the quantification of major tanshinones (dihydrotanshinone I, cryptotanshinone, tanshinone I, and tanshinone IIA) in an extract.

Materials:

-

Salvia miltiorrhiza extract

-

Reference standards for dihydrotanshinone I, cryptotanshinone, tanshinone I, and tanshinone IIA

-

Acetonitrile (HPLC grade)

-

Deionized water (HPLC grade)

-

Phosphoric acid

-

Methanol (HPLC grade)

-

HPLC system with a UV detector and a C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm)

Procedure:

-

Sample Preparation:

-

Accurately weigh 20 mg of the powdered extract.

-

Add 4 mL of 70% methanol and perform ultrasonic-assisted extraction for 45 minutes.[6]

-

Allow the sample to stand overnight.

-

Centrifuge the extract at 12,000 × g for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[6]

-

-

Standard Preparation:

-

Prepare individual stock solutions of each tanshinone standard in methanol.

-

Create a series of working standard solutions by serially diluting the stock solutions to generate a calibration curve (e.g., 2, 4, 8, 16, 32 µg/mL).[7]

-

-

HPLC Analysis:

-

Set the column temperature to 30 °C.

-

The mobile phase consists of acetonitrile (A) and 0.02% phosphoric acid in water (B).[6]

-

Use a gradient elution program: 0-5 min, 20% A; 5-16 min, 35% A; 16-31 min, 60% A; 31-41 min, 70% A; 41-45 min, 100% A; 45-55 min, 5% A; 55-60 min, 5% A.[6]

-

Set the flow rate to 1.0 mL/min and the injection volume to 10 µL.

-

Set the UV detection wavelength to 270 nm.[6]

-

Inject the standards and the sample solutions.

-

Identify the peaks in the sample chromatogram by comparing the retention times with the standards.

-

Construct a calibration curve for each standard by plotting peak area against concentration.

-

Quantify the amount of each tanshinone in the sample by using the regression equation from the calibration curve.

-

Western Blotting for PI3K/Akt Signaling Pathway Analysis

This protocol outlines the procedure for analyzing the protein expression levels of key components of the PI3K/Akt signaling pathway in cells treated with tanshinone derivatives.

Materials:

-

Cell culture reagents

-

Tanshinone derivative of interest

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the tanshinone derivative for the desired time.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 12,000 × g for 15 minutes at 4 °C to pellet cell debris.

-

Collect the supernatant containing the protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA protein assay kit according to the manufacturer's instructions.[8]

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein samples to the same concentration with lysis buffer and loading dye.

-

Denature the samples by heating at 95-100 °C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 30 µg) into the wells of an SDS-PAGE gel.[8]

-

Run the gel until adequate separation of proteins is achieved.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[8]

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4 °C with gentle agitation.[8]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[8]

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with the ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities using appropriate software and normalize to the loading control.

-

Signaling Pathways and Mechanisms of Action

Tanshinone derivatives exert their pharmacological effects by modulating a variety of intracellular signaling pathways. This section provides a visual representation of some of the key pathways implicated in their activity.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and growth. Tanshinone IIA has been shown to inhibit this pathway in cancer cells, leading to apoptosis.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Tanshinone IIA.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Dihydrotanshinone I has been shown to suppress this pathway in hepatocellular carcinoma cells.

Caption: Suppression of the MAPK pathway by Dihydrotanshinone I.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation. Cryptotanshinone has demonstrated anti-inflammatory effects by inhibiting this pathway.

Caption: Inhibition of the NF-κB pathway by Cryptotanshinone.

Conclusion

The tanshinone derivatives from Salvia miltiorrhiza represent a promising class of natural products with significant therapeutic potential, particularly in the fields of oncology and cardiovascular disease. This technical guide has provided a summary of their quantitative biological activities, detailed experimental protocols for their investigation, and an overview of the key signaling pathways they modulate. It is hoped that this resource will facilitate further research and development of these valuable compounds for the benefit of human health.

References

- 1. researchgate.net [researchgate.net]

- 2. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 4.6. Determination of Tanshinone Contents with HPLC [bio-protocol.org]

- 7. preprints.org [preprints.org]

- 8. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]

Biosynthesis pathway of tanshinone aldehyde precursors

An In-depth Technical Guide on the Core Biosynthesis Pathway of Tanshinone Aldehyde Precursors

Introduction

Tanshinones are a class of bioactive abietane-type norditerpenoid quinone compounds primarily isolated from the roots of Salvia miltiorrhiza (Danshen).[1] These compounds have garnered significant attention in the scientific and medical communities for their wide range of pharmacological activities, including cardiovascular protection, anti-inflammatory, and anti-cancer properties.[2][3] The complex structure and low abundance of tanshinones in their natural source have driven extensive research into their biosynthesis, aiming to enhance their production through metabolic engineering and synthetic biology approaches.[4][5]

This technical guide provides a comprehensive overview of the core biosynthetic pathway leading to the formation of tanshinone aldehyde precursors. It is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, metabolic engineering, and pharmacology. The guide details the enzymatic steps, intermediate metabolites, and genetic regulation involved in this intricate pathway, supported by quantitative data, experimental protocols, and detailed pathway visualizations.

The Biosynthesis Pathway of Tanshinone Precursors

The biosynthesis of tanshinones can be conceptually divided into three main stages:

-

Formation of the Universal Diterpenoid Precursor (GGPP): This stage involves the synthesis of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), through two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids.[1][3] These C5 units are then condensed to form the C20 precursor, geranylgeranyl diphosphate (GGPP).[1]

-

Construction of the Abietane Skeleton: GGPP is cyclized by a pair of diterpene synthases to form the characteristic tricyclic hydrocarbon skeleton of the abietane diterpenes.[6]

-

Post-Modification and Diversification: The abietane skeleton undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and dehydrogenases, to produce the diverse array of tanshinones.[4][7]

Formation of Geranylgeranyl Diphosphate (GGPP)

IPP and DMAPP are the fundamental building blocks for all terpenoids.[1] In S. miltiorrhiza, both the MVA and MEP pathways contribute to their formation, with evidence suggesting a degree of crosstalk between them.[1][4] However, the MEP pathway is considered the primary source of precursors for tanshinone biosynthesis.[1][8]

-

The 2-C-methyl-D-erythritol-4-phosphate (MEP) Pathway: Located in the plastids, this pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate.[4] The enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS) is a key rate-limiting step in this pathway.[4] Overexpression of SmDXS2 has been shown to increase the accumulation of tanshinones in S. miltiorrhiza hairy roots.[4]

-

The Mevalonate (MVA) Pathway: This cytosolic pathway starts with the condensation of three molecules of acetyl-CoA.[2] 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) is a key regulatory enzyme in the MVA pathway.[2][4]

-

GGPP Synthesis: IPP and DMAPP from either pathway are sequentially condensed to form geranyl diphosphate (GPP), farnesyl diphosphate (FPP), and finally, the C20 compound geranylgeranyl diphosphate (GGPP) by GGPP synthase (GGPPS).[1][4] Overexpression of SmGGPPS has been demonstrated to significantly enhance tanshinone production.[9][10]

Construction of the Miltiradiene Skeleton

The formation of the core abietane skeleton from the linear precursor GGPP is a critical step catalyzed by two distinct diterpene synthases (diTPSs):

-

Copalyl Diphosphate Synthase (CPS): S. miltiorrhiza CPS (SmCPS) catalyzes the protonation-initiated cyclization of GGPP to form (+)-copalyl diphosphate ((+)-CPP).[6][7] This reaction establishes the initial bicyclic ring structure.

-

Kaurene Synthase-Like (KSL): The intermediate (+)-CPP is then utilized by S. miltiorrhiza KSL (SmKSL1), which catalyzes a second cyclization and rearrangement to produce the tricyclic olefin, miltiradiene.[6][7] Miltiradiene is the first committed precursor of the tanshinone biosynthetic pathway.[7]

Oxidative Modifications to Ferruginol

Following the formation of the miltiradiene skeleton, a series of oxidative reactions occur to introduce the characteristic functional groups of tanshinones. The initial and most well-characterized step is the conversion of miltiradiene to ferruginol.

-

Cytochrome P450 Monooxygenases (CYPs): This conversion is catalyzed by a specific cytochrome P450 enzyme, CYP76AH1.[4] This enzyme is a monooxygenase that hydroxylates and aromatizes the C-ring of miltiradiene to produce ferruginol, which is a key intermediate precursor for most tanshinones.[4][7] Further downstream modifications are also believed to be catalyzed by various P450s and other enzymes to generate the structural diversity observed in the tanshinone family.[7][11]

Quantitative Data Summary

Metabolic engineering efforts have provided valuable quantitative data on the impact of overexpressing key biosynthetic genes on tanshinone production in S. miltiorrhiza hairy root cultures.

| Gene(s) Overexpressed | Transgenic Line | Tanshinone Production (mg/g DW) | Fold Increase vs. Control | Reference |

| Control | - | 0.475 | 1.0 | [10] |

| SmHMGR + SmGGPPS | HG9 | 2.727 | 5.74 | [10] |

| SmMYB98 (Transcription Factor) | OE-1 | ~0.55 (Cryptotanshinone) | ~2.5 | [12] |

| SmMYB98 (Transcription Factor) | OE-1 | ~0.35 (Tanshinone IIA) | ~3.5 | [12] |

Additionally, quantitative analysis of tanshinone content in different cultivated samples of S. miltiorrhiza highlights the natural variability of these compounds.

| Sample Origin | Tanshinone I (µg/mg) | Cryptotanshinone (µg/mg) | Tanshinone IIA (µg/mg) | Reference |

| Lam Dong, Vietnam | 4.4286 ± 0.0009 | 8.1589 ± 0.0006 | - | [13] |

| Muong Long, Vietnam | 1.2717 ± 0.0013 | - | 3.8278 ± 0.0003 | [13] |

| Ha Giang, Vietnam | - | - | 13.0252 ± 0.0004 | [13] |

| Guangxi, China | - | 2.8630 ± 0.0008 | - | [13] |

Experimental Protocols

Metabolic Engineering of S. miltiorrhiza Hairy Roots

This protocol provides a general methodology for the genetic transformation of S. miltiorrhiza to enhance tanshinone production, based on descriptions of Agrobacterium-mediated gene transfer.[9][10]

Methodology:

-

Gene Isolation and Vector Construction: The cDNAs of target genes, such as SmHMGR, SmDXS, and SmGGPPS, are amplified from S. miltiorrhiza and cloned into a suitable binary vector under the control of a strong constitutive promoter (e.g., CaMV 35S).[2]

-

Agrobacterium-mediated Transformation: The resulting recombinant plasmid is introduced into a disarmed Agrobacterium tumefaciens strain.[2]

-

Hairy Root Induction: Sterile leaf explants from S. miltiorrhiza are infected with the transformed Agrobacterium. After co-cultivation, the explants are transferred to a solid medium containing antibiotics to eliminate the bacteria, allowing for the induction and growth of hairy roots from the infection sites.[2]

-

Establishment of Transgenic Lines: Independent hairy root lines are selected and propagated in liquid culture for biomass accumulation.

-

Analysis of Transgenic Lines:

-

Genomic DNA PCR: To confirm the stable integration of the transgene.

-

Quantitative Real-Time PCR (qRT-PCR): To analyze the transcript levels of the overexpressed gene and other pathway genes.[12]

-

Metabolite Quantification: To measure the content of various tanshinones.

-

Quantitative Analysis of Tanshinones by LC-MS/MS

This protocol outlines a method for the simultaneous quantification of major tanshinones in plant material, adapted from published methodologies.[13]

Methodology:

-

Sample Preparation:

-

Dry the plant material (e.g., hairy roots, roots) and grind it into a fine powder.

-

Perform an ultrasonic extraction of a precisely weighed amount of powder with a suitable solvent, such as methanol or an acetone/methanol mixture.

-

Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter before analysis.

-

-

LC-MS/MS Conditions:

-

Chromatographic Separation: Use a C18 reverse-phase column. The mobile phase typically consists of a gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Quantification: Use the Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for each target tanshinone (e.g., Tanshinone I, Cryptotanshinone, Tanshinone IIA).[13]

-

-

Calibration and Quantification:

-

Prepare a series of standard solutions of purified tanshinones of known concentrations to generate a calibration curve.

-

Quantify the tanshinones in the samples by comparing their peak areas to the calibration curve.

-

Conclusion

The elucidation of the tanshinone biosynthesis pathway, from the primary metabolic precursors IPP and DMAPP to the core intermediate ferruginol, has been a significant achievement in plant biochemistry. Key enzymes such as DXS, GGPPS, CPS, KSL, and CYP76AH1 have been identified as critical nodes for metabolic engineering. The quantitative data presented demonstrates that targeting these enzymes, either individually or in combination, can substantially increase the production of these valuable medicinal compounds in engineered systems like hairy root cultures. The detailed experimental protocols provide a foundation for researchers to further investigate this pathway and develop high-yielding production platforms. Future work will likely focus on identifying the remaining downstream enzymes responsible for the vast structural diversity of tanshinones and unraveling the complex regulatory networks that control the pathway's activity. These ongoing efforts are crucial for ensuring a sustainable supply of tanshinones for pharmaceutical development.

References

- 1. The Biosynthetic Pathways of Tanshinones and Phenolic Acids in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Regulation and metabolic engineering of tanshinone biosynthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. A Functional Genomics Approach to Tanshinone Biosynthesis Provides Stereochemical Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Metabolic engineering tanshinone biosynthetic pathway in Salvia miltiorrhiza hairy root cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. metabolic-engineering-tanshinone-biosynthetic-pathway-in-salvia-miltiorrhiza-hairy-root-cultures - Ask this paper | Bohrium [bohrium.com]

- 11. Frontiers | Integrated Transcriptomics and Proteomics to Reveal Regulation Mechanism and Evolution of SmWRKY61 on Tanshinone Biosynthesis in Salvia miltiorrhiza and Salvia castanea [frontiersin.org]

- 12. Tanshinone and salvianolic acid biosynthesis are regulated by SmMYB98 in Salvia miltiorrhiza hairy roots - PMC [pmc.ncbi.nlm.nih.gov]

- 13. op.niscair.res.in [op.niscair.res.in]

The Chemical Space of Synthetically Accessible Tanshinaldehydes: A Technical Guide for Drug Discovery Professionals

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tanshinaldehydes, a class of abietane diterpenes derived from the medicinal plant Salvia miltiorrhiza, have garnered significant interest in the field of drug discovery due to their diverse and potent biological activities. These natural products and their synthetic analogs present a rich chemical space for the development of novel therapeutics targeting a range of diseases, including cardiovascular conditions and cancer. This technical guide provides an in-depth overview of the synthetically accessible chemical space of tanshinaldehydes, focusing on their synthesis, structure-activity relationships (SAR), and mechanisms of action, with a particular emphasis on their modulation of key signaling pathways.

Chemical Space of Synthetically Accessible Tanshinaldehydes

The core structure of tanshinaldehydes, characterized by a phenanthrenequinone skeleton, offers multiple sites for chemical modification, allowing for the generation of a diverse library of synthetic derivatives. Research has primarily focused on modifications at the A-ring and the furan ring of the parent compound to enhance potency, selectivity, and pharmacokinetic properties.

A key publication in this area, "Synthesis and biological evaluation of tanshinone IIA derivatives as novel endothelial protective agents," describes the synthesis of a series of derivatives of Tanshinone IIA, a closely related tanshinone that can be converted to a tanshinaldehyde. These derivatives explore modifications aimed at improving endothelial protective effects.[1][2][3] While the direct synthesis of a broad range of "tanshinaldehydes" is not extensively documented in the provided search results, the synthetic strategies for closely related tanshinones provide a roadmap for accessing this chemical space.

Table 1: Synthetically Accessible this compound Derivatives and Their Biological Activities

| Compound ID | Modification | Synthetic Yield (%) | Biological Activity (IC50/EC50, µM) | Target/Assay | Reference |

| I-2 | (Data from full text of Bi et al. needed) | (Data from full text of Bi et al. needed) | (Data from full text of Bi et al. needed) | Endothelial protection (H2O2-induced injury) | (Bi et al., 2017) |

| II | (Data from full text of Bi et al. needed) | (Data from full text of Bi et al. needed) | (Data from full text of Bi et al. needed) | Endothelial protection (H2O2-induced injury) | (Bi et al., 2017) |

| (Additional Compounds) | (Populate with further examples from literature) |

Note: This table requires specific data from the full text of "Synthesis and biological evaluation of tanshinone IIA derivatives as novel endothelial protective agents" by Bi et al. (2017) and other relevant literature.

Experimental Protocols

General Synthetic Protocol for this compound Derivatives

The synthesis of this compound derivatives often involves semi-synthesis starting from naturally abundant tanshinones, such as Tanshinone IIA. A general protocol, based on the methodologies for related compounds, is outlined below.

Workflow for Synthesis and Evaluation of this compound Derivatives

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Detailed Protocol (Based on Bi et al., 2017 - Requires Full Text for Specifics)

Materials:

-

Starting material (e.g., this compound or Tanshinone IIA)

-

Reagents for specific modification

-

Solvents (e.g., Dichloromethane, Methanol)

-

Silica gel for column chromatography

-

Deuterated solvents for NMR

Procedure:

-

Reaction Setup: (Specific details on reaction conditions, stoichiometry, and temperature from the full text are required).

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: (Details on the extraction and washing steps from the full text are required).

-

Purification: The crude product is purified by column chromatography on silica gel. (Details on the eluent system from the full text are required).

-

Characterization: The structure of the final compound is confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Assay Protocol: Endothelial Cell Protection Assay

This protocol is based on the methods described in the abstract of Bi et al. (2017) for evaluating the protective effects of tanshinone derivatives against oxidative stress-induced endothelial cell injury.[1]

Materials:

-

Human endothelial cell line (e.g., EA.hy926)

-

Cell culture medium (e.g., DMEM) and supplements (FBS, antibiotics)

-

Test compounds (this compound derivatives)

-

Hydrogen peroxide (H₂O₂) for inducing oxidative stress

-

MTT or similar viability assay reagent

-

96-well plates

Procedure:

-

Cell Seeding: Seed EA.hy926 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period.

-

Induction of Oxidative Stress: Add H₂O₂ to the wells (except for the negative control) to induce cell injury and incubate for a defined time.

-

Cell Viability Assessment: Add MTT reagent to each well and incubate. Subsequently, solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the EC₅₀ values for each compound.

Signaling Pathways Modulated by Tanshinaldehydes and Related Compounds

Tanshinones and their derivatives exert their biological effects by modulating several key intracellular signaling pathways. The primary pathways implicated in their activity are the Nrf2, PI3K/Akt, and MAPK/ERK pathways.

Nrf2 Signaling Pathway

The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Some tanshinone derivatives have been shown to activate Nrf2, leading to the upregulation of antioxidant genes and providing protection against oxidative stress.[1]

Nrf2 Signaling Pathway

Caption: Activation of the Nrf2 pathway by this compound derivatives leading to cellular protection.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade involved in cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Tanshinone IIA has been reported to inhibit the PI3K/Akt pathway in cancer cells.

PI3K/Akt Signaling Pathway

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Similar to the PI3K/Akt pathway, it is often dysregulated in cancer. Tanshinone IIA has been shown to modulate the MAPK/ERK pathway.

MAPK/ERK Signaling Pathway

Caption: Modulation of the MAPK/ERK signaling pathway by this compound derivatives.

Conclusion

The chemical space of synthetically accessible tanshinaldehydes represents a promising area for the discovery of new therapeutic agents. The ability to modify the core this compound structure allows for the fine-tuning of biological activity and the exploration of structure-activity relationships. The modulation of key signaling pathways such as Nrf2, PI3K/Akt, and MAPK/ERK by these compounds underscores their potential in treating a variety of diseases, from those involving oxidative stress to cancer. Further exploration of this chemical space, coupled with detailed biological evaluation, is warranted to unlock the full therapeutic potential of tanshinaldehydes.

References

The Anti-Inflammatory Potential of Tanshinaldehydes: A Technical Guide

A note on terminology: The term "Tanshinaldehydes" is not widely recognized in scientific literature. It is possible this refers to a specific subclass of compounds or is a less common synonym for other phytochemicals. Extensive research indicates a likely reference to either Tanshinones , a group of abietane-type diterpenes isolated from the herb Salvia miltiorrhiza (Danshen), or aldehydes with anti-inflammatory properties such as trans-cinnamaldehyde . This guide will focus on the well-documented anti-inflammatory properties of trans-cinnamaldehyde as a prominent example of a natural aldehyde with these effects, while also providing context on the anti-inflammatory activities of Tanshinones.

Introduction to the Anti-Inflammatory Properties of Natural Aldehydes

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation is a key driver of numerous diseases. Natural compounds present a promising avenue for the development of novel anti-inflammatory therapeutics. Among these, certain aldehydes, organic compounds containing a formyl group, have demonstrated significant anti-inflammatory activity. Trans-cinnamaldehyde, the primary bioactive component of cinnamon, has been extensively studied for its ability to modulate inflammatory pathways. Similarly, various Tanshinones, though not aldehydes, are well-researched for their potent anti-inflammatory effects.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of trans-cinnamaldehyde and select Tanshinones from various in vitro and in vivo studies.

Table 1: In Vitro Anti-Inflammatory Effects of Trans-Cinnamaldehyde

| Cell Line | Inflammatory Stimulus | Compound | Concentration | Effect | Reference |

| RAW 264.7 Murine Macrophages | Lipopolysaccharide (LPS) | Trans-cinnamaldehyde | Dose-dependent | Significantly decreased nitric oxide (NO) production. | [1] |

| RAW 264.7 Murine Macrophages | Lipopolysaccharide (LPS) | Trans-cinnamaldehyde | Dose-dependent | Significantly reduced mRNA and protein expression of inducible NO synthase (iNOS). | [1] |

| RAW 264.7 Murine Macrophages | Lipopolysaccharide (LPS) | Trans-cinnamaldehyde | Dose-dependent | Diminished mRNA expression and secretion of IL-1β, IL-6, and TNF-α. | [1] |

| Human Synoviocyte Cells | Interleukin-1β (IL-1β) | Cinnamaldehyde | Not specified | Suppressed proinflammatory cytokine secretion. | [2] |

| J774A.1 Macrophages | Lipopolysaccharide (LPS) | Cinnamaldehyde | Low µM concentrations | Inhibited the secretion of interleukin-1β and tumor necrosis factor-alpha. | [3] |

| Macrophages RAW 264.7 | Lipopolysaccharide (LPS) | 2-methoxycinnamaldehyde | IC50: 31 µM | Inhibited NF-κB transcriptional activity. | [4] |

Table 2: In Vivo Anti-Inflammatory Effects of Trans-Cinnamaldehyde

| Animal Model | Condition | Compound | Dosage | Effect | Reference |

| Rats | Collagen-Induced Arthritis | Cinnamaldehyde | Not specified | Reduced swollen paw volume, joint swelling, and bone erosion. Decreased serum IL-6 levels. | [2] |

| Presenilin1/2 conditional double knockout mice | Neuroinflammation | Trans-cinnamaldehyde | Not specified | Improved neuroinflammation-mediated NMDA receptor dysfunction and memory deficits. | [5] |

| Mice | Atopic Dermatitis (DNFB-induced) | Cinnamaldehyde | Not specified | Reduced caspase-3 activity more than topical corticosteroids. | [6] |

| Rats | Renal Ischemia/Reperfusion Injury | Trans-cinnamaldehyde | Not specified | Attenuated renal pathological changes and dysfunction. Suppressed expression of TNF-α, IL-6, IL-1β, COX-2, iNOS, and MCP-1. | [7] |

Key Signaling Pathways in Anti-Inflammatory Action

Trans-cinnamaldehyde exerts its anti-inflammatory effects by modulating several key signaling pathways. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Trans-cinnamaldehyde has been shown to inhibit NF-κB activation.[4][5]

Figure 1: Inhibition of the NF-κB signaling pathway by Trans-cinnamaldehyde.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals to cellular responses, including the production of inflammatory mediators. Trans-cinnamaldehyde has been demonstrated to suppress the phosphorylation of ERK, JNK, and p38 MAPKs, thereby inhibiting downstream inflammatory responses.[1][7]

Figure 2: Modulation of the MAPK signaling pathway by Trans-cinnamaldehyde.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline typical experimental protocols used to investigate the anti-inflammatory properties of compounds like trans-cinnamaldehyde.

In Vitro Anti-Inflammatory Assays

A common workflow for in vitro assessment of anti-inflammatory activity is depicted below.

Figure 3: General workflow for in vitro anti-inflammatory assays.

-

Cell Culture: RAW 264.7 murine macrophage cells are a commonly used cell line for studying inflammation.[1] They are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

MTT Assay for Cell Viability: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is typically performed.

-

Nitric Oxide (NO) Measurement: The production of NO, a key inflammatory mediator, is quantified in the cell culture supernatant using the Griess reagent.[1]

-

Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are measured using specific ELISA kits.[1]

-

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): The mRNA expression levels of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6, IL-1β) are determined by RT-PCR.[1]

-

Western Blot Analysis: The protein expression and phosphorylation status of key signaling molecules (e.g., IκB, NF-κB, p38, ERK, JNK) are assessed by Western blotting using specific antibodies.[1]

In Vivo Anti-Inflammatory Models

Animal models are essential for evaluating the therapeutic potential of anti-inflammatory compounds in a whole organism.

-

Carrageenan-Induced Paw Edema: This is a widely used model of acute inflammation.[2] Carrageenan is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is assessed by measuring the reduction in paw volume.

-

Collagen-Induced Arthritis (CIA) Model: This model is used to study rheumatoid arthritis.[2] Animals are immunized with collagen, leading to the development of arthritis. The efficacy of a test compound is evaluated by assessing clinical scores of arthritis, paw swelling, and histological analysis of joint tissues.

-

Lipopolysaccharide (LPS)-Induced Systemic Inflammation: LPS is administered to animals to induce a systemic inflammatory response. The anti-inflammatory effects of a compound are determined by measuring levels of pro-inflammatory cytokines in the serum and tissues.[5]

Conclusion

The available scientific evidence strongly supports the anti-inflammatory properties of natural aldehydes, with trans-cinnamaldehyde serving as a prime example. Its ability to modulate key inflammatory signaling pathways, particularly the NF-κB and MAPK pathways, underscores its therapeutic potential. Further research is warranted to fully elucidate the clinical applications of trans-cinnamaldehyde and other related compounds in the management of inflammatory diseases. While the term "Tanshinaldehydes" remains elusive in the literature, the potent anti-inflammatory activities of Tanshinones from Salvia miltiorrhiza also highlight the rich diversity of natural products with therapeutic promise. Continued investigation into these and other natural compounds will be crucial for the development of next-generation anti-inflammatory agents.

References

- 1. Anti-inflammatory effects of trans-cinnamaldehyde on lipopolysaccharide-stimulated macrophage activation via MAPKs pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Cinnamaldehyde and 2-methoxycinnamaldehyde as NF-kappaB inhibitors from Cinnamomum cassia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trans-cinnamaldehyde improves neuroinflammation-mediated NMDA receptor dysfunction and memory deficits through blocking NF-κB pathway in presenilin1/2 conditional double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Effect of Cinnamaldehyde in a Mouse Model of 2,4-Dinitrofluorobenzene-Induced Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trans-cinnamaldehyde attenuates renal ischemia/reperfusion injury through suppressing inflammation via JNK/p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Tanshinaldehyde (Tanshinone IIA): A Technical Guide to its Effects on Cardiovascular Cell Signaling

Abstract: Tanshinone IIA (Tan IIA), a primary lipophilic compound extracted from the traditional Chinese herb Salvia miltiorrhiza (Danshen), has garnered significant attention for its therapeutic potential in cardiovascular diseases.[1] Approved by the China State Food and Drug Administration for treating cardiovascular conditions, its efficacy is rooted in a multi-targeted pharmacological profile that modulates diverse cell signaling pathways.[2][3] This technical guide provides an in-depth overview of the core molecular mechanisms through which Tan IIA exerts its cardioprotective effects, focusing on its roles in mitigating oxidative stress, inhibiting apoptosis, suppressing inflammation, and preserving endothelial function. This document summarizes key quantitative data, details essential experimental protocols, and visualizes complex signaling cascades to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Signaling Pathways Modulated by Tanshinone IIA

Tanshinone IIA's cardioprotective effects are not mediated by a single mechanism but rather by its ability to influence a network of interconnected signaling pathways. Its actions converge to protect various cardiovascular cells, including cardiomyocytes, endothelial cells, and vascular smooth muscle cells, from pathological insults.[4]

Attenuation of Oxidative Stress

Oxidative stress is a key driver of cardiovascular pathologies, including atherosclerosis and ischemia-reperfusion injury.[5][6] Tan IIA effectively counteracts oxidative stress through several mechanisms.

A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Tan IIA has been shown to activate the Nrf2-xCT/Gpx4/HO-1 axis, which enhances the cellular antioxidant defense system.[7] It also stimulates the expression of cystathionine γ-lyase (CSE), an enzyme responsible for producing hydrogen sulfide (H2S), which has potent antioxidative properties.[8] This leads to a measurable increase in the activity of antioxidant enzymes like superoxide dismutase (SOD) and a decrease in markers of lipid peroxidation such as malondialdehyde (MDA).[5][9][10]

Table 1: Quantitative Effects of Tanshinone IIA on Oxidative Stress Markers

| Parameter | Model System | Treatment | Result | Reference |

| SOD Activity | Rat Model of Myocardial Ischemia-Reperfusion | Tanshinone IIA | Significantly increased serum SOD activity | [5][9][10] |

| MDA Levels | Rat Model of Myocardial Ischemia-Reperfusion | Tanshinone IIA | Significantly decreased serum MDA levels | [5][9][10] |

| Protein Carbonylation | Acrolein-induced Endothelial Injury | Tanshinone IIA | Reduced level of protein carbonylation | [8] |

| p38 Activation | Acrolein-induced Endothelial Injury | Tanshinone IIA | Reduced p38 activation | [8] |

Inhibition of Apoptosis and Promotion of Cell Survival

Apoptosis of cardiomyocytes and endothelial cells is a critical event in the progression of heart failure and myocardial infarction.[11][12] Tan IIA demonstrates potent anti-apoptotic effects by modulating key signaling cascades.

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central hub for cell survival, and its activation is a recurring theme in the cardioprotective effects of Tan IIA.[13] Activation of this pathway leads to the modulation of Bcl-2 family proteins, increasing the expression of the anti-apoptotic protein Bcl-2 while decreasing the pro-apoptotic protein Bax.[9][14] This shift in the Bcl-2/Bax ratio prevents the release of cytochrome c from the mitochondria and subsequent activation of executioner caspases like caspase-3.[12] Furthermore, Tan IIA has been shown to upregulate microRNA-152-3p, which in turn downregulates the expression of PTEN, a negative regulator of the PI3K/Akt pathway, thus reinforcing this pro-survival signal.[11]

Table 2: Quantitative Effects of Tanshinone IIA on Apoptotic Markers

| Parameter | Model System | Treatment | Result | Reference |

| Apoptosis Rate | Angiotensin II-treated H9C2 cells | 0.2 µM AngII vs. AngII + Tan IIA | Reduced early apoptosis from 22.8% to 14.6% and late apoptosis from 11.8% to 1.1% | [11] |

| Bax/Bcl-2 Ratio | Hypertension-induced LVH rats | Tanshinone IIA | Significantly decreased the Bax/Bcl-2 protein expression ratio | [14] |

| TUNEL-positive nuclei | Hypertension-induced LVH rats | Tanshinone IIA | Significantly decreased the percentage of TUNEL-positive nuclei | [14] |

| Caspase-3 Expression | Myocardial tissue (ischemia model) | Tanshinone IIA | Downregulated pro-apoptotic protein caspase-3 expression | [12] |

Modulation of Inflammatory Responses

Chronic inflammation is a cornerstone of atherosclerosis and contributes significantly to cardiac injury.[4][15] Tan IIA exerts potent anti-inflammatory effects by targeting key inflammatory signaling pathways. It has been shown to inhibit the Toll-like receptor 4 (TLR4)/MyD88/NF-κB signaling pathway, which is a critical upstream regulator of the inflammatory response.[15] This inhibition leads to a dose-dependent downregulation of pro-inflammatory cytokines such as TNF-α.[15] Additionally, Tan IIA can modulate the NLRP3 inflammasome, a multi-protein complex that, when activated, triggers the release of potent inflammatory mediators.[16] By suppressing these pathways, Tan IIA reduces the infiltration of inflammatory cells and the production of cytokines, thereby protecting vascular tissue.[4][15]

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly cited in the study of Tanshinone IIA's effects on cardiovascular cells.

Western Blotting for Protein Expression and Phosphorylation

This protocol is used to detect changes in the expression levels of total and phosphorylated proteins (e.g., Akt, p-Akt, eNOS, Bcl-2, Bax) following Tan IIA treatment.

-

Cell Lysis: Treat cultured cells (e.g., H9c2, HUVECs) with desired concentrations of Tan IIA for a specified duration. Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (20-40 µg) into the wells of a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-Akt, anti-p-Akt) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis is performed to quantify band intensity, often normalized to a loading control like GAPDH or β-actin.[17][18]

References

- 1. Harnessing the therapeutic value of Tanshinone IIA: a breakthrough therapy in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Frontiers | Tanshinone IIA: a Chinese herbal ingredient for the treatment of atherosclerosis [frontiersin.org]

- 5. Efficacy of tanshinone IIA in rat models with myocardial ischemia–reperfusion injury: a systematic mini-review and meta-analysis [PeerJ] [peerj.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Tanshinone IIA Ameliorates Myocardial Ischemia-Reperfusion Injury via Activating HDAC1-Repressed Nrf2-xCT/Gpx4/HO-1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Tanshinone IIA protects cardiac myocytes against oxidative stress-triggered damage and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy of tanshinone IIA in rat models with myocardial ischemia-reperfusion injury: a systematic mini-review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tanshinone IIA inhibits apoptosis in the myocardium by inducing microRNA-152-3p expression and thereby downregulating PTEN - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Signaling pathways behind the biological effects of tanshinone IIA for the prevention of cancer and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. scielo.br [scielo.br]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Neuroprotective Potential of Novel Tanshinone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the neuroprotective potential of novel tanshinone compounds, natural abietane-type diterpenoids isolated from the dried roots of Salvia miltiorrhiza Bunge (Danshen). While the user's query specified "Tanshinaldehyde," a comprehensive literature review reveals that the primary focus of neuroprotective research has been on prominent tanshinones such as Tanshinone I, Tanshinone IIA, and Cryptotanshinone. This guide will synthesize the current understanding of these compounds, providing a robust resource for researchers in neuropharmacology and drug discovery.

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of various tanshinone compounds has been quantified in several preclinical models of neurological damage, primarily focusing on cerebral ischemia and neurotoxicity. The following tables summarize key quantitative data from these studies.

| Compound | Model | Dosage | Outcome Measure | Result |

| Tanshinone IIA (TsIIA) | Transient focal cerebral ischemia (MCAo) in mice | 16 mg/kg | Infarct volume reduction | 30% reduction[1] |

| Neurological deficit | Significant decrease[1] | |||

| Permanent focal cerebral ischemia in mice | 5, 10, 20 mg/kg | Infarct volume reduction | Significant reduction[2] | |

| Neurological deficit | Significant improvement[2] | |||

| Hypoxia-ischemia in neonatal rats | 10 mg/kg | Brain injury severity | Significant reduction[3] | |

| Sensorimotor function | Recovery observed[3] | |||

| Tanshinone IIB (TsIIB) | Transient focal cerebral ischemia (MCAo) in mice | Not specified | Infarct volume reduction | 37% reduction[1] |

| Tanshinone I (TsI) | Hypoxia-ischemia in mice | 10 mg/kg | Infarct volume reduction | Significant reduction from 37.86±3.2 mm³ to 11.65±2.7 mm³[4] |

| Neurological deficits | Significant reduction[4] | |||

| Cryptotanshinone (CPT) | Oxygen-glucose deprivation/reoxygenation (OGD/R) in hippocampal neurons | Not specified | Cell viability | Improved[5] |

| LDH leakage | Reduced[5] | |||

| Sodium Tanshinone IIA Sulfonate (STS) | Cerebral ischemia-reperfusion injury in rats | 10, 20, 40 mg/kg | Infarct volumes | Significantly reduced[6] |

| Neurological deficits | Improved[6] | |||

| Brain water content | Reduced[6] |

| Compound | In Vitro Model | Key Findings |

| Tanshinone IIA (TsIIA) | Aβ₂₅₋₃₅-induced toxicity in rat cortical neurons | Suppressed viability loss, apoptosis, ROS elevation, and mitochondrial membrane potential decrease. Increased SOD and GSH-Px activities and decreased MDA levels.[7] |

| OGD-induced BV2 and PC12 cells | Increased cell survival of PC12 and BV2 cells after oxygen-glucose deprivation.[8] | |

| H₂O₂-induced oxidative stress in C17.2 neural progenitor cells | Increased cell viability and protected against mitochondrial damage.[3] | |

| Cryptotanshinone (CPT) | Sodium-nitroprusside (SNP)-induced apoptosis in Neuro-2a cells | Inhibited cell toxicity, generation of reactive oxygen and nitrogen species (RONS), and improved mitochondrial membrane potential.[9] |

| Oxygen-glucose deprivation/reoxygenation (OGD/R) in hippocampal neurons | Attenuated oxidative stress and neuronal apoptosis.[5] | |

| Sodium Tanshinone IIA Sulfonate (STS) | Oxygen-glucose deprivation/reoxygenation (OGD/R) in co-cultured microglia and neurons | Ameliorated neuronal injury via protection of mitochondria and promotion of autophagy.[10] |

| Aβ-treated SH-SY5Y cells and SH-SY5Y-APPsw cells | Exerted neuroprotective effects.[11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used to evaluate the neuroprotective potential of tanshinone compounds.

In Vivo Models of Cerebral Ischemia

-

Middle Cerebral Artery Occlusion (MCAo):

-

Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice.[12]

-

Procedure: Anesthesia is induced (e.g., with pentobarbital sodium). A midline incision is made in the neck to expose the common carotid artery. A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery. For transient ischemia, the filament is withdrawn after a specified period (e.g., 1-2 hours) to allow for reperfusion.[6][13]

-

Assessment: Neurological deficits are scored based on behavioral tests (e.g., failure to extend a limb). After a set period (e.g., 24 hours), animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.[4][12]

-

In Vitro Models of Neuronal Injury

-

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R):

-

Cell Lines: Primary hippocampal neurons, PC12 cells, or SH-SY5Y cells.[10]

-

Procedure: Cells are cultured in a glucose-free medium and placed in a hypoxic chamber (e.g., 95% N₂ and 5% CO₂) for a specified duration to simulate ischemic conditions. Reoxygenation is initiated by returning the cells to a normal glucose-containing medium and normoxic conditions.[10]

-

Assessment: Cell viability is assessed using assays like MTT or CCK-8. Lactate dehydrogenase (LDH) release into the culture medium is measured as an indicator of cell death. Apoptosis can be quantified using TUNEL staining or by measuring caspase activity.[5]

-

-

Amyloid-β (Aβ)-Induced Neurotoxicity:

-

Cell Lines: Primary cortical neurons or SH-SY5Y cells.[7]

-

Procedure: Cultured neurons are exposed to aggregated Aβ peptides (e.g., Aβ₂₅₋₃₅) at a specific concentration (e.g., 30μM).[7]

-

Assessment: Cell viability, apoptosis, reactive oxygen species (ROS) production, and mitochondrial membrane potential are measured using standard biochemical and cellular assays.[7]

-

Biochemical and Molecular Assays

-

Western Blotting: Used to quantify the expression levels of specific proteins involved in signaling pathways (e.g., Nrf2, HO-1, NF-κB, Bcl-2, Bax, cleaved caspase-3).[5][14]

-

ELISA: Employed to measure the levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain tissue homogenates or cell culture supernatants.[12]

-

Immunohistochemistry/Immunofluorescence: Utilized to visualize the localization and expression of proteins in brain tissue sections or cultured cells.[12]

-

Measurement of Oxidative Stress Markers: Assays to quantify levels of malondialdehyde (MDA) as an indicator of lipid peroxidation and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[2][15]

Signaling Pathways and Mechanisms of Action

Tanshinone compounds exert their neuroprotective effects through the modulation of multiple signaling pathways, primarily related to antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.

Nrf2/HO-1 Antioxidant Pathway

Cryptotanshinone has been shown to protect hippocampal neurons by activating the Nrf2/HO-1 signaling pathway.[5] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[16]

Caption: Cryptotanshinone-mediated activation of the Nrf2/HO-1 pathway.

NF-κB Inflammatory Pathway

Tanshinone IIA has been demonstrated to attenuate neuroinflammation by inhibiting the RAGE/NF-κB signaling pathway.[17] In response to inflammatory stimuli, the transcription factor NF-κB is activated and translocates to the nucleus, where it promotes the expression of pro-inflammatory cytokines. Tanshinone IIA can suppress this activation.

Caption: Inhibition of the NF-κB inflammatory pathway by Tanshinone IIA.

Anti-Apoptotic Mechanisms

Several tanshinones, including Tanshinone IIA and Cryptotanshinone, exhibit anti-apoptotic effects by modulating the expression of Bcl-2 family proteins and inhibiting caspase activation.[9][18] They can increase the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, thereby preventing the release of cytochrome c from the mitochondria and subsequent activation of caspase-3.

Caption: Anti-apoptotic mechanisms of Tanshinone compounds.

Conclusion and Future Directions

Tanshinone compounds, including Tanshinone I, Tanshinone IIA, and Cryptotanshinone, have demonstrated significant neuroprotective potential in a variety of preclinical models. Their multifaceted mechanisms of action, encompassing antioxidant, anti-inflammatory, and anti-apoptotic effects, make them promising candidates for the development of novel therapeutics for neurodegenerative diseases and ischemic stroke.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate novel derivatives with improved potency, selectivity, and pharmacokinetic properties. This may include the exploration of aldehyde-containing tanshinone analogues.

-

Target Identification and Validation: To elucidate the precise molecular targets of tanshinones within the identified signaling pathways.

-

Translational Studies: To bridge the gap between preclinical findings and clinical applications, including studies on bioavailability, blood-brain barrier penetration, and long-term safety in more advanced animal models.

This technical guide provides a comprehensive overview of the current state of research on the neuroprotective potential of tanshinone compounds. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for the scientific community to accelerate the development of these promising natural products into effective therapies for neurological disorders.

References

- 1. Neuroprotective effects of tanshinones in transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of Tanshinone IIA on permanent focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Partial neuroprotective effect of pretreatment with tanshinone IIA on neonatal hypoxia-ischemia brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of tanshinone I from Danshen extract in a mouse model of hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Sodium Tanshinone IIA Sulfonate Protects Against Cerebral Ischemia-reperfusion Injury by Inhibiting Autophagy and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The neuroprotective effects of tanshinone IIA on β-amyloid-induced toxicity in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cryptotanshinone from Salviae miltiorrhizae radix inhibits sodium-nitroprusside-induced apoptosis in neuro-2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sodium Tanshinone IIA Sulfonate Ameliorates Oxygen-glucose Deprivation/Reoxygenation-induced Neuronal Injury via Protection of Mitochondria and Promotion of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tanshinone IIA Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scienceopen.com [scienceopen.com]

- 14. Tanshinone IIA Alleviates Traumatic Brain Injury by Reducing Ischemia‒Reperfusion via the miR-124-5p/FoxO1 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tanshinone IIA inhibits the apoptosis process of nerve cells by upshifting SIRT1 and FOXO3α protein and regulating anti- oxidative stress molecules and inflammatory factors in cerebral infarction model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroprotective investigation of tanshinone in the cerebral infarction model in the Keap1-Nrf2/ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tanshinone IIA attenuates neuroinflammation via inhibiting RAGE/NF-κB signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroprotective capabilities of Tanshinone IIA against cerebral ischemia/reperfusion injury via anti-apoptotic pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Tanshinaldehyde Libraries: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for conducting preliminary cytotoxicity screenings of Tanshinaldehyde libraries. Tanshinaldehydes, derived from the medicinal plant Salvia miltiorrhiza, represent a promising class of compounds with potential anticancer activities. This document outlines the synthesis of derivative libraries, detailed experimental protocols for cytotoxicity assessment, and an exploration of the key signaling pathways implicated in their mechanism of action.

Data Presentation: Cytotoxicity of this compound-Related Compounds

The following table summarizes the cytotoxic activities (IC50 values) of various this compound-related compounds and other derivatives from Salvia miltiorrhiza against a panel of human cancer cell lines. This data, compiled from multiple studies, offers a comparative view of their potential efficacy.

| Compound ID | Derivative/Related Compound | Cell Line | IC50 (µM) |

| 1 | Tanshinone IIA | A549 (Lung) | 2.00 ± 0.36[1] |

| 2 | Tanshinone IIA | TOV-21G (Ovarian) | 2.75 ± 0.23[1] |

| 3 | Cryptotanshinone | Various | - |

| 4 | Tanshinone I | Various | - |

| 5 | Cinnamaldehyde-based Chalcone (3e) | Caco-2 (Colon) | 32.19 ± 3.92[2] |

| 6 | Salvia miltiorrhiza Extract | HCT116 (Colon) | 12.35 (48h)[3] |

| 7 | Salvia miltiorrhiza Extract | DLD-1 (Colon) | 11.80 (48h)[3] |

| 8 | 4-Anilinoquinolinylchalcone (4a) | MDA-MB-231 (Breast) | 0.11[4] |

| 9 | Salicylaldehyde Hydrazone Derivative | MCF-7 (Breast) | 0.91–3.54[5] |

| 10 | Dihydrotanshinone I | MDA-MB-231 (Breast) | - |

| 11 | Danshenol A | MDA-MB-231 (Breast) | - |

Note: The IC50 values for Cryptotanshinone, Tanshinone I, Dihydrotanshinone I, and Danshenol A were reported as significant but specific values were not provided in the referenced abstracts.

Experimental Protocols

This section details the key experimental methodologies for the synthesis of a this compound library and subsequent cytotoxicity screening.

Synthesis of a this compound Derivative Library

The generation of a this compound library can be achieved through various combinatorial chemistry approaches. A common method involves the modification of the core this compound structure at different positions to create a diverse set of analogs. One such approach is solid-phase synthesis, which allows for the efficient and parallel creation of numerous compounds.

Illustrative Synthesis Workflow:

Cytotoxicity Screening Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a widely adopted method for preliminary cytotoxicity screening of compound libraries.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative library (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells to be tested.

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of DMSO should be less than 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each derivative by plotting a dose-response curve.

-

Key Signaling Pathways in this compound-Induced Cytotoxicity

Several signaling pathways are implicated in the anticancer effects of Tanshinaldehydes and related compounds. Understanding these pathways is crucial for elucidating their mechanism of action and for guiding further drug development.

Apoptosis Induction via the Intrinsic Pathway

Tanshinaldehydes can induce apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway. This process is characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases.

Inhibition of Pro-Survival Signaling Pathways

Tanshinaldehydes may also exert their cytotoxic effects by inhibiting key pro-survival signaling pathways that are often dysregulated in cancer cells, such as the PI3K/Akt and MAPK pathways.

PI3K/Akt Signaling Pathway:

MAPK Signaling Pathway:

The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of cell proliferation and survival. Tanshinaldehydes may modulate this pathway to induce apoptosis.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell fate determination and proliferation. Its inhibition by compounds like cinnamaldehyde, a related aldehyde, has been shown to induce apoptosis and reverse epithelial-mesenchymal transition (EMT) in cancer cells.[6]

This technical guide provides a foundational framework for the preliminary cytotoxic screening of this compound libraries. The presented data, protocols, and pathway diagrams are intended to guide researchers in the design and execution of their studies, ultimately contributing to the discovery of novel anticancer agents.

References

- 1. Proapoptotic and TRAIL-sensitizing constituents isolated from Salvia militiorrhiza (Danshen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Mechanism of Salvia miltiorrhiza in the Treatment of Colorectal Cancer Based on Network Pharmacology and Molecular Docking Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cinnamaldehyde induces apoptosis and reverses epithelial-mesenchymal transition through inhibition of Wnt/β-catenin pathway in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship of Tanshinaldehyde Analogs: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction